Tetracosanoic-d47 acid
Overview
Description
Lignoceric Acid-d47, also known as Tetracosanoic Acid-d47, is a deuterium-labeled version of Lignoceric Acid. Lignoceric Acid is a 24-carbon saturated fatty acid, commonly found in wood tar, various cerebrosides, and in small amounts in most natural fats. It is also a byproduct of lignin production .
Mechanism of Action
Target of Action
Tetracosanoic-d47 acid, also known as Lignoceric acid-d47, is a deuterium-labeled form of Lignoceric acid . It is a 24-carbon saturated fatty acid synthesized in the developing brain . It is also a by-product of lignin production .
Mode of Action
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
This compound is involved in the synthesis of very long-chain fatty acids (VLCFAs), which are precursors for the synthesis of membrane lipids, cuticular waxes, suberins, and storage oils in plants . The enzyme 3-Ketoacyl CoA synthase (KCS) catalyzes the condensation of C2 units from malonyl-CoA to acyl-CoA, the first rate-limiting step in VLCFA synthesis .
Pharmacokinetics
It is known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs . This could influence the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, potentially affecting its bioavailability.
Result of Action
It is known that lignoceric acid, the non-deuterated form of this compound, can be used for research into zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lignoceric Acid-d47 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into Lignoceric Acid. This process involves the deuteration of Lignoceric Acid, which can be achieved through various chemical reactions that replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Lignoceric Acid-d47 typically involves the large-scale deuteration of Lignoceric Acid. This is done using specialized equipment and controlled reaction conditions to ensure high purity and yield of the deuterium-labeled compound .
Chemical Reactions Analysis
Types of Reactions
Lignoceric Acid-d47 undergoes several types of chemical reactions, including:
Oxidation: Lignoceric Acid-d47 can be oxidized to form corresponding alcohols and ketones.
Reduction: Reduction of Lignoceric Acid-d47 yields lignoceryl alcohol.
Substitution: Deuterium atoms in Lignoceric Acid-d47 can be substituted with other isotopes or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions include lignoceryl alcohol, ketones, and various substituted derivatives of Lignoceric Acid-d47 .
Scientific Research Applications
Lignoceric Acid-d47 is widely used in scientific research due to its unique properties. Some of its applications include:
Comparison with Similar Compounds
Lignoceric Acid-d47 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Behenic Acid (C220): A 22-carbon saturated fatty acid.
Cerotic Acid (C260): A 26-carbon saturated fatty acid.
Compared to these compounds, Lignoceric Acid-d47 offers enhanced stability and traceability in scientific research applications due to its deuterium labeling .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,24-heptatetracontadeuteriotetracosanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZGJDVWLFXDLK-BNKVLQDISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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